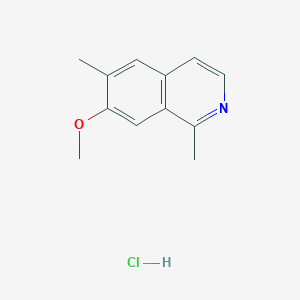
7-Methoxy-1,6-dimethylisoquinoline;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Methoxy-1,6-dimethylisoquinoline;hydrochloride is a chemical compound belonging to the isoquinoline family. Isoquinolines are heterocyclic aromatic organic compounds that are structural isomers of quinoline . This compound is characterized by the presence of a methoxy group at the 7th position and two methyl groups at the 1st and 6th positions on the isoquinoline ring, with a hydrochloride salt form.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of isoquinolines, including 7-Methoxy-1,6-dimethylisoquinoline;hydrochloride, can be achieved through various methods. One common approach involves the palladium-catalyzed coupling of tert-butylimine of o-iodobenzaldehyde with aryl- and alkenyl-substituted terminal acetylenes, followed by a copper-catalyzed cyclization . Another method includes the sequential coupling-imination-annulation reactions of ortho-bromoarylaldehydes and terminal alkynes with ammonium acetate in the presence of a palladium catalyst under microwave irradiation .
Industrial Production Methods
Industrial production of isoquinolines often involves large-scale synthesis using efficient catalytic processes. For example, a copper (I)-catalyzed tandem reaction of 2-bromoaryl ketones, terminal alkynes, and CH3CN efficiently produces densely functionalized isoquinolines . These methods are designed to maximize yield and minimize reaction times, making them suitable for industrial applications.
化学反応の分析
Types of Reactions
7-Methoxy-1,6-dimethylisoquinoline;hydrochloride undergoes various chemical reactions, including:
Oxidation: Isoquinolines can be oxidized to form N-oxides.
Reduction: Reduction reactions can convert isoquinolines to tetrahydroisoquinolines.
Substitution: Electrophilic substitution reactions can occur at positions with higher electron density.
Common Reagents and Conditions
Common reagents used in these reactions include palladium and copper catalysts, ammonium acetate, and various oxidizing and reducing agents .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions can produce N-oxides, while reduction reactions yield tetrahydroisoquinolines .
科学的研究の応用
7-Methoxy-1,6-dimethylisoquinoline;hydrochloride has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals
作用機序
The mechanism of action of 7-Methoxy-1,6-dimethylisoquinoline;hydrochloride involves its interaction with molecular targets and pathways. Isoquinolines can intercalate with DNA, inhibiting the progression of enzymes such as topoisomerase II, which relaxes supercoils in DNA . This inhibition can interfere with DNA transcription and replication, leading to potential therapeutic effects.
類似化合物との比較
Similar Compounds
- 6-Methoxy-1-methyl-1,2,3,4-tetrahydro-7-isoquinolinol hydrochloride
- 6,7-Dimethoxy-2-methyl-1,2,3,4-tetrahydro-isoquinoline hydrochloride
- 5,8-Dimethoxy-1,2,3,4-tetrahydro-4-isoquinolinol hydrochloride
Uniqueness
7-Methoxy-1,6-dimethylisoquinoline;hydrochloride is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the methoxy group at the 7th position and the methyl groups at the 1st and 6th positions can affect its interaction with molecular targets and its overall stability .
特性
CAS番号 |
62993-53-7 |
|---|---|
分子式 |
C12H14ClNO |
分子量 |
223.70 g/mol |
IUPAC名 |
7-methoxy-1,6-dimethylisoquinoline;hydrochloride |
InChI |
InChI=1S/C12H13NO.ClH/c1-8-6-10-4-5-13-9(2)11(10)7-12(8)14-3;/h4-7H,1-3H3;1H |
InChIキー |
KIDOIAGXAOAOQY-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2=C(C=C1OC)C(=NC=C2)C.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[2-Hydroxy-3-(methylamino)propoxy]benzene-1,2-diol](/img/structure/B14504166.png)
![6-Methoxy-2-phenyl[1,3]oxazolo[3,2-b]pyridazin-4-ium perchlorate](/img/structure/B14504169.png)
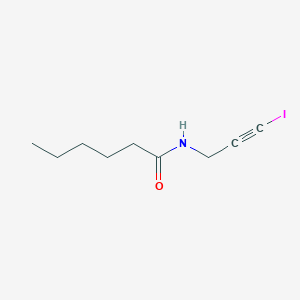
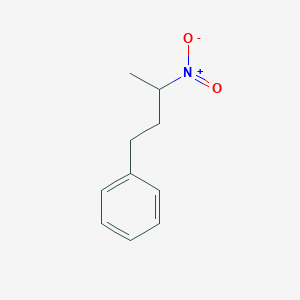
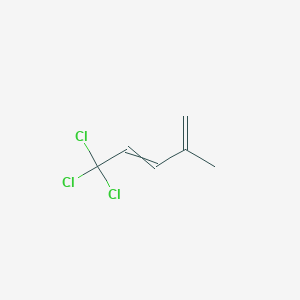
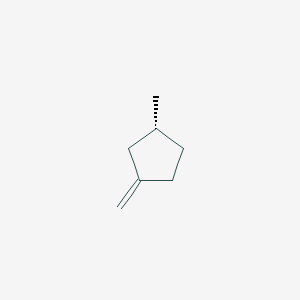
![Dimethyl 2-[(2-bromoethyl)sulfanyl]butanedioate](/img/structure/B14504201.png)
![N-[(Benzyloxy)carbonyl]-L-tyrosyl-L-histidine](/img/structure/B14504218.png)
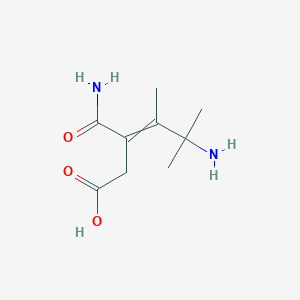
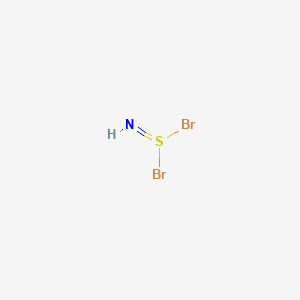
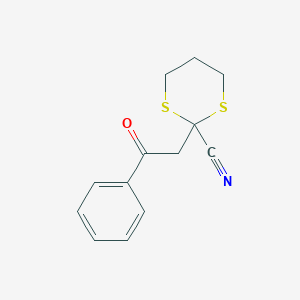
![[1-Chloro-2-(methanesulfonyl)ethenyl]benzene](/img/structure/B14504233.png)
![Prop-2-yn-1-yl [3-(trifluoromethyl)benzene-1-sulfonyl]carbamate](/img/structure/B14504245.png)
![6H-Pyrido[3,2-b]carbazole, 2-(4-ethoxyphenyl)-4-phenyl-](/img/structure/B14504251.png)
